molecular formula C10H20N2 B1417776 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine CAS No. 1154550-36-3

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

Cat. No. B1417776
M. Wt: 168.28 g/mol
InChI Key: PAGWRPSCTUYREK-UHFFFAOYSA-N
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Description

“1-(3-Methylbut-2-en-1-yl)piperidin-4-amine” is a chemical compound . It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom . Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties .


Synthesis Analysis

Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular structure of “1-(3-Methylbut-2-en-1-yl)piperidin-4-amine” includes a six-membered ring with one nitrogen atom . It contains a total of 47 bonds, including 17 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Synthesis of Key Intermediates : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of antibiotics like premafloxacin, is synthesized through a process involving 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine derivatives (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
  • Alkyne-Iminium Ion Cyclizations : Utilized in nucleophile-promoted alkyne-iminium ion cyclizations, forming compounds like (E)-1-Benzyl-3-(1-iodoethylidene)piperidine (Arnold, Overman, Sharp, & Witschel, 2003).

Applications in Pharmaceutical Research

  • Pharmacological Evaluation : Used in the synthesis and pharmacological evaluation of compounds like aminopyrimidines, which exhibit properties of 5-HT1A agonists (Dounay et al., 2009).
  • Growth Hormone Secretagogue Studies : Investigated in the context of growth hormone secretagogues, revealing insights into gas-phase rearrangements and amide bond cleavages (Qin, 2002).

Other Scientific Applications

  • Chemical Activation and Maillard Reaction Products : Explored for its role in the formation of lysine-specific Maillard reaction products and interactions with formaldehyde (Nikolov & Yaylayan, 2010).
  • Synthesis of Novel Compounds : Utilized in the synthesis of complex compounds like 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, followed by a thorough analysis of molecular geometry and properties (Fatma et al., 2017).

properties

IUPAC Name

1-(3-methylbut-2-enyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9(2)3-6-12-7-4-10(11)5-8-12/h3,10H,4-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGWRPSCTUYREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCC(CC1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbut-2-en-1-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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